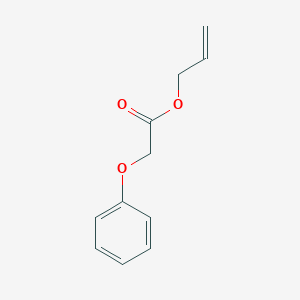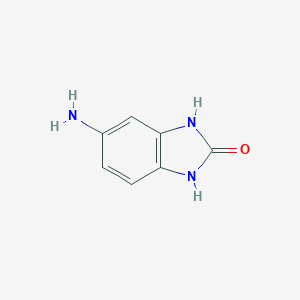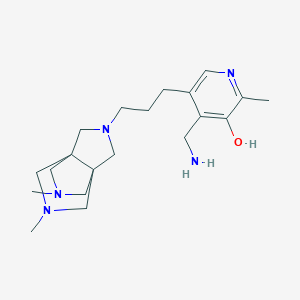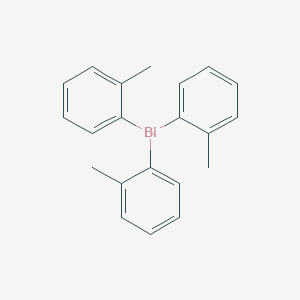
三邻甲苯基铋
描述
Tri-o-tolylbismuthine is an organobismuth compound with the molecular formula C21H21Bi. It consists of a bismuth atom bonded to three ortho-tolyl groups. This compound is known for its unique properties and reactivity, making it a subject of interest in various fields of chemistry and materials science .
科学研究应用
Tri-o-tolylbismuthine has found applications in several scientific research areas:
作用机制
Target of Action
Tri-o-tolylbismuthine is an organobismuth compound composed of one bismuth atom and three methylphenyl groups It’s known that organobismuth compounds have been widely used as reagents for arylation, cross-coupling, oxidation, and other reactions . They can act as Lewis bases for catalytical reactions, such as carbon-carbon and carbon-heteroatom bond formations .
Mode of Action
A study shows that by doping potassium into this organo-bismuth molecule, all synthesized samples exhibit type-ii superconductivity . This is achieved by transferring an electron from K 4s to the C 2p orbital, which results in both red and blue shifts of the Raman spectra .
Result of Action
The primary result of Tri-o-tolylbismuthine’s action, when doped with potassium, is the exhibition of type-II superconductivity at 3.6 K at ambient pressure . One sample also shows superconductivity at 5.3 K . This indicates that the compound has significant potential in the field of superconductivity.
Action Environment
The action of Tri-o-tolylbismuthine is influenced by environmental factors. For instance, the superconductivity exhibited by the compound when doped with potassium occurs at specific temperatures . .
生化分析
Biochemical Properties
It is known that Tri-o-tolylbismuthine is a solid at 20 degrees Celsius and has a melting point between 131.0 to 135.0 degrees Celsius .
Cellular Effects
It has been reported that a potassium-doped Tri-o-tolylbismuthine compound exhibits superconductivity with a critical temperature of 3.6 K .
Molecular Mechanism
It has been reported that a potassium-doped Tri-o-tolylbismuthine compound exhibits superconductivity, suggesting that it may interact with other molecules in a way that facilitates this property .
Temporal Effects in Laboratory Settings
It has been reported that a potassium-doped Tri-o-tolylbismuthine compound exhibits superconductivity, suggesting that it may have long-term effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: Tri-o-tolylbismuthine can be synthesized through the reaction of bismuth trichloride with ortho-tolylmagnesium bromide in an ether solution. The reaction typically proceeds as follows:
BiCl3+3C7H7MgBr→Bi(C7H7)3+3MgBrCl
The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification through recrystallization .
Industrial Production Methods: In an industrial setting, the production of tri-o-tolylbismuthine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Types of Reactions:
Oxidation: Tri-o-tolylbismuthine can undergo oxidation reactions to form bismuth oxides.
Reduction: It can be reduced to lower oxidation states of bismuth.
Substitution: The compound can participate in substitution reactions where the tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed under controlled conditions.
Major Products:
Oxidation: Bismuth oxides and corresponding tolyl derivatives.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds depending on the reagents used.
相似化合物的比较
Triphenylbismuthine: Similar structure but with phenyl groups instead of tolyl groups.
Tri-p-tolylbismuthine: Similar structure but with para-tolyl groups.
Tris-p-methoxyphenylbismuthine: Contains methoxy-substituted phenyl groups.
**
属性
IUPAC Name |
tris(2-methylphenyl)bismuthane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIMJCTYUMGECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Bi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450290 | |
| Record name | Tri-o-tolylbismuthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10050-08-5 | |
| Record name | Tri-o-tolylbismuthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


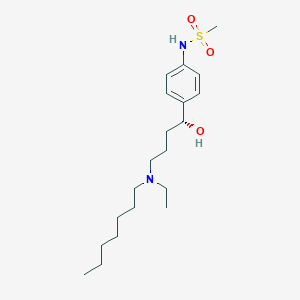
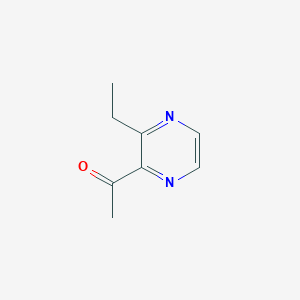
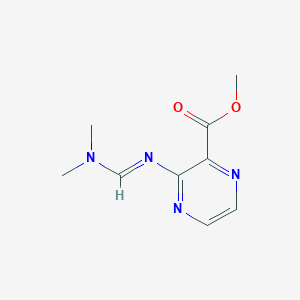

![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)
![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)
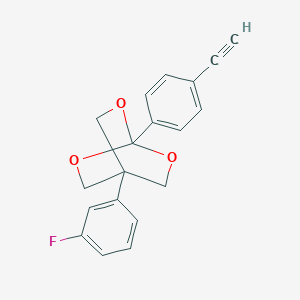

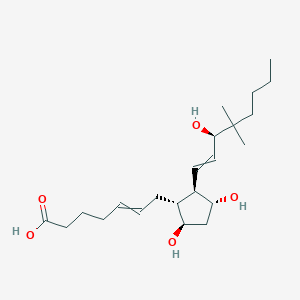
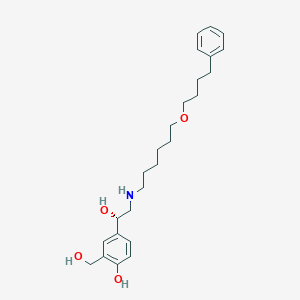
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)
